[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol
Description
Properties
CAS No. |
64154-63-8 |
|---|---|
Molecular Formula |
C15H15NO5 |
Molecular Weight |
289.28 g/mol |
IUPAC Name |
(5-methoxy-2-nitro-4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H15NO5/c1-20-14-7-12(9-17)13(16(18)19)8-15(14)21-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3 |
InChI Key |
MBOUNAKTOGNNAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nitration and Formation of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
A key intermediate in the synthesis is 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde, which can be prepared by nitration of a suitably substituted benzaldehyde precursor.
- Starting with compound 2 (unspecified in the source but presumably a benzyloxy-methoxy benzaldehyde), nitration is performed by adding it to nitric acid at 0 °C for 1 hour.
- The product is isolated by filtration and recrystallization from ethyl acetate, yielding yellow needles with an 80.1% yield.
- Characterization data include ^1H NMR (500 MHz, CDCl3) with signals consistent with the aldehyde and aromatic protons, and mass spectrometry confirming the molecular ion at m/z 288.08 [M+H]^+.
Conversion to Benzyl Alcohol Derivative
The aldehyde intermediate is then reduced to the corresponding benzyl alcohol:
- The aldehyde is dissolved in a tetrahydrofuran-ethanol mixture (1:1) at 0 °C.
- Sodium borohydride is added slowly, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
- After aqueous workup and organic extraction, the product is obtained as a pale white solid in 95.1% yield.
- This step is crucial to obtain the target compound [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol, which is often used in subsequent synthetic steps without further purification.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration of precursor | Nitric acid, 0 °C, 1 h | 80.1 | Recrystallization from ethyl acetate |
| Reduction of aldehyde to alcohol | NaBH4, THF-ethanol (1:1), 0 °C to RT, overnight | 95.1 | Product used without further purification |
Analytical Characterization
- ^1H NMR and ^13C NMR spectra confirm the presence of benzyloxy, methoxy, nitro, aldehyde, and alcohol functionalities at each stage.
- Mass spectrometry data corroborate the molecular weights of intermediates and the final product.
- Purity is often ensured by recrystallization or chromatographic purification.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reagents like zinc or tin in dilute mineral acid.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc or tin in dilute mineral acid, or sodium sulfide in ammonium hydroxide solution, are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its ability to undergo various chemical reactions makes it a versatile building block for designing molecules with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the benzyloxy and methoxy groups can enhance binding affinity to target proteins .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table highlights key structural analogs and their substituent differences:
Physical and Chemical Properties
The table below compares physical properties of the target compound and analogs:
| Property | Target Compound | (4,5-Bis(benzyloxy)-2-nitrophenyl)methanol | 1-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]ethanone | {4-[(4-Methoxybenzyl)oxy]-3-nitrophenyl}methanol |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 301.29 | 381.38 | 301.29 | 289.28 |
| LogP (Predicted) | ~2.5* | ~4.1* | ~3.0* | ~2.1* |
| Boiling Point (°C) | N/A | N/A | 488.1 ± 40.0 | 498.0 ± 40.0 |
| Solubility | Low in H2O | Very low in H2O | Low in H2O | Moderate in polar solvents |
| Reactivity | Reducible NO2; -CH2OH functionalization | Similar reducibility; higher steric hindrance | Ketone undergoes nucleophilic addition | Nitro at position 3 alters reduction kinetics |
*Estimated using fragment-based methods.
Functional and Reactivity Differences
Lipophilicity: The bis-benzyloxy analog (CAS 15794-69-1) exhibits higher LogP (~4.1) due to additional hydrophobic benzyl groups, making it more membrane-permeable than the target compound . The pyridine derivative (CAS 895134-17-5) has lower solubility in non-polar solvents due to the polarizable nitrogen atom in the heterocyclic ring .
Electron-Withdrawing Effects :
- The nitro group at position 2 (ortho to hydroxymethyl) in the target compound enhances electrophilic substitution reactivity compared to the meta-nitro analog (CAS 942215-76-1) .
Synthetic Utility: The hydroxymethyl group in the target compound allows for further derivatization (e.g., esterification, oxidation to aldehyde), whereas the ethanone derivative (CAS 75665-88-2) is more suited for nucleophilic additions .
Biological Activity
The compound [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol is an organic molecule with a complex aromatic structure, characterized by the presence of a benzyloxy group, a methoxy group, and a nitro group on a phenyl ring. This unique arrangement of functional groups contributes to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C15H15NO4
Molecular Weight: 273.29 g/mol
IUPAC Name: this compound
Structural Features
The structure of this compound includes:
- Benzyloxy Group: Enhances lipophilicity and may influence receptor binding.
- Methoxy Group: Often associated with increased biological activity.
- Nitro Group: Can participate in redox reactions and may affect the compound's reactivity.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit various pharmacological effects, including:
- Antimicrobial Activity: Compounds like this compound have shown potential against various bacterial strains.
- Antioxidant Properties: The presence of methoxy and nitro groups contributes to its ability to scavenge free radicals.
- Acetylcholinesterase Inhibition: This compound may inhibit acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition: It may bind to enzymes like AChE, modulating their activity and leading to various biological effects.
- Receptor Interaction: The structural components allow it to interact with neurotransmitter receptors, potentially influencing synaptic transmission.
In Vitro Studies
Recent studies have employed various assays to evaluate the biological activity of this compound:
- AChE Inhibition Assays:
- The IC50 values were determined using the Ellman spectrophotometric method.
- Results indicated that this compound exhibited significant AChE inhibition compared to standard controls.
- Antioxidant Activity:
- The DPPH radical scavenging assay showed that the compound effectively reduced free radicals, indicating strong antioxidant properties.
Computational Studies
Molecular docking studies have been conducted to predict how this compound interacts with AChE at the molecular level:
- Docking simulations suggested that the compound fits well into the active site of AChE, forming stable interactions that could explain its inhibitory effect.
Applications in Medicinal Chemistry
Given its promising biological activities, this compound could serve as a lead compound in drug development:
- Neurodegenerative Disease Treatment: Its AChE inhibition suggests potential use in treating Alzheimer's disease.
- Antimicrobial Agents: Its broad-spectrum antimicrobial activity positions it as a candidate for developing new antibiotics.
Q & A
Basic Research Questions
Q. What synthetic routes are available for [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via sequential functionalization of phenolic precursors. For example, bromination and benzyl protection of methoxy-substituted phenol intermediates (e.g., 4-(benzyloxy)-3-methoxybenzaldehyde) followed by nitro-group introduction and reduction of carbonyl groups using LiAlH4 or catalytic hydrogenation (Pd/C). Reaction conditions such as solvent polarity (e.g., ethanol vs. THF), temperature (e.g., 0–25°C for nitro-group stabilization), and stoichiometric ratios (e.g., excess benzyl bromide for complete O-benzylation) critically affect yield and purity. Monitoring by TLC and HPLC is recommended to optimize intermediates .
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze H and C NMR spectra for characteristic signals: benzyloxy protons (δ 4.8–5.2 ppm), aromatic protons (δ 6.5–8.0 ppm), and methoxy groups (δ 3.7–3.9 ppm). The methanol (-CHOH) group shows a broad singlet at δ 1.5–2.5 ppm (exchangeable with DO).
- IR : Confirm hydroxyl (-OH stretch at ~3200–3400 cm), nitro (-NO at ~1520 and 1350 cm), and aromatic C-O-C (1250–1100 cm) groups.
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion (e.g., [M+H]) and fragmentation patterns. Exact mass calculations (e.g., 301.0636 g/mol for CHNO) should match theoretical values .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data for intermediates during the synthesis of this compound?
- Methodological Answer : Contradictions often arise from isomerization or incomplete purification. For example:
- NMR Splitting Anomalies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by diastereomers or rotational isomers.
- Unexpected Mass Fragments : Perform tandem MS/MS to identify side products (e.g., deprotected intermediates or nitro-reduction byproducts).
- Purity Discrepancies : Employ preparative HPLC with a C18 column and gradient elution (e.g., water:acetonitrile) to isolate impurities. Cross-validate with elemental analysis for C/H/N ratios .
Q. How does the nitro group in this compound influence its reactivity in downstream functionalization?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. However, under reducing conditions (e.g., H/Pd-C or Fe/HCl), it converts to an amine (-NH), enabling diazotization or coupling reactions. For instance:
- Reductive Amination : Reduce the nitro group to NH, then react with aldehydes/ketones to form Schiff bases.
- Photostability Studies : Nitro groups may cause photodegradation; assess stability under UV-vis light (λ = 254–365 nm) using HPLC to track decomposition products .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
- Methodological Answer : Scaling up introduces heat transfer and mixing inefficiencies. Mitigation strategies include:
- Flow Chemistry : Use microreactors for exothermic steps (e.g., nitration) to control temperature and improve regioselectivity.
- Catalyst Optimization : Screen heterogeneous catalysts (e.g., PtO vs. Pd/C) for hydrogenation steps to minimize over-reduction.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
